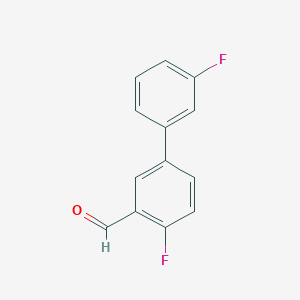

2-Fluoro-5-(3-fluorophenyl)benzaldehyde

Description

Chemical Identification and Nomenclature

The systematic identification of this compound begins with its International Union of Pure and Applied Chemistry name, which precisely describes the molecular structure and substituent positions. The compound carries the Chemical Abstracts Service registry number 927801-78-3, providing a unique identifier within chemical databases and literature. This registration number serves as a critical reference point for researchers and enables consistent identification across various chemical information systems.

The molecular formula of C₁₃H₈F₂O reflects the compound's composition, containing thirteen carbon atoms, eight hydrogen atoms, two fluorine atoms, and one oxygen atom. The molecular weight has been precisely determined as 218.20 grams per mole, calculated through modern computational chemistry methods and confirmed through experimental analysis. This relatively modest molecular weight places the compound within a size range that facilitates both synthetic manipulation and analytical characterization using standard laboratory techniques.

Alternative nomenclature systems have designated this compound as 3',4-Difluorobiphenyl-3-carboxaldehyde, reflecting the biphenyl core structure with fluorine substituents and the aldehyde functional group. The systematic naming conventions also include the identifier SCHEMBL14786250, which represents the compound within specialized chemical databases used for drug discovery and materials research. These multiple naming systems ensure that the compound can be accurately identified and referenced across different scientific disciplines and research contexts.

| Chemical Property | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂O | PubChem Database |

| Molecular Weight | 218.20 g/mol | PubChem 2.1 |

| Chemical Abstracts Service Number | 927801-78-3 | Chemical Registry |

| International Union of Pure and Applied Chemistry Name | This compound | LexiChem 2.6.6 |

| InChI Key | SITCZDHSEUBUNO-UHFFFAOYSA-N | InChI 1.0.5 |

The computational descriptors for this compound include the InChI representation InChI=1S/C13H8F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H, which provides a standardized method for representing the molecular structure in computer-readable format. The corresponding InChI Key SITCZDHSEUBUNO-UHFFFAOYSA-N serves as a hashed version of the full InChI string, enabling rapid database searches and compound matching across different chemical information systems. These standardized identifiers have become essential tools in modern chemical informatics and facilitate the integration of chemical data across multiple platforms.

Structural Features and Substituent Effects

The structural architecture of this compound reveals a sophisticated arrangement of functional groups that significantly influences the compound's chemical behavior and reactivity patterns. The molecule consists of two aromatic rings connected through a direct carbon-carbon bond, forming a biphenyl system with distinct substitution patterns on each ring. The first benzene ring contains a fluorine atom at the ortho position relative to the aldehyde group, while the second ring features a fluorine substituent at the meta position relative to the biphenyl linkage.

The electronic effects of fluorine substitution in this compound can be understood through the framework of the Hammett equation, which quantifies the influence of substituents on aromatic reactivity. Fluorine exhibits unique electronic properties as a substituent, with a Hammett sigma constant of 0.34 for meta positions and 0.06 for para positions, indicating its electron-withdrawing character through inductive effects while simultaneously exhibiting weak electron-donating properties through resonance. These dual electronic effects create complex reactivity patterns that distinguish fluorinated aromatic compounds from their non-fluorinated analogs.

The spatial arrangement of the fluorine atoms in this compound creates specific electronic field effects that influence the compound's overall reactivity profile. The ortho-fluorine substituent relative to the aldehyde group significantly affects the electrophilic character of the carbonyl carbon through both inductive and field effects. This positioning enhances the electron-deficient nature of the aldehyde carbon, potentially increasing its reactivity toward nucleophilic attack while simultaneously providing steric hindrance that may influence reaction selectivity.

| Substituent Position | Electronic Effect | Hammett Sigma Value | Primary Influence |

|---|---|---|---|

| 2-Fluoro (ortho to aldehyde) | Electron-withdrawing | 0.52 (inductive) | Increases aldehyde electrophilicity |

| 3-Fluoro (meta to biphenyl) | Electron-withdrawing | 0.34 (meta position) | Modulates aromatic reactivity |

| Aldehyde Group | Electron-withdrawing | 0.42 (para effect) | Primary electrophilic center |

| Biphenyl Linkage | Conjugation extension | - | Enhanced electron delocalization |

The three-dimensional conformation of the molecule presents additional structural considerations that influence its chemical properties and potential applications. The biphenyl system can adopt various rotational conformations around the central carbon-carbon bond, with the energy barriers between conformations influenced by both steric and electronic factors. The presence of fluorine substituents affects these conformational preferences through both steric interactions and electronic stabilization of specific orientations.

Computational analysis of the compound's electronic structure reveals important insights into its reactivity patterns and potential synthetic utility. The electron density distribution shows significant polarization effects resulting from the fluorine substituents, with pronounced electron deficiency at the aldehyde carbon and modified electron density patterns throughout both aromatic rings. These electronic perturbations create specific sites of enhanced reactivity that can be exploited in synthetic transformations, making the compound valuable as both a synthetic intermediate and a target molecule for pharmaceutical applications.

Historical Development in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of progress in organofluorine chemistry, beginning with the pioneering work of Alexander Borodin in 1862. Borodin, better known as a composer, conducted the first nucleophilic replacement of a halogen atom with fluoride, establishing the fundamental halogen exchange methodology that remains central to modern fluorine chemistry. This early breakthrough laid the foundation for the systematic introduction of fluorine into organic molecules, though the full potential of organofluorine chemistry would not be realized until many decades later.

The formation of aromatic carbon-fluorine bonds, essential for compounds like this compound, was first achieved through diazofluorination by Schmitt and colleagues in 1870, though the initial characterization proved incorrect. The methodology was subsequently refined by Lenz in 1877, establishing more reliable protocols for introducing fluorine into aromatic systems. These early methods represented crucial steps toward the development of modern fluoroaromatic chemistry, though the techniques remained limited in scope and efficiency compared to contemporary approaches.

A significant advancement came in 1927 with Schiemann's discovery of aromatic fluorination methodology, which involved the preparation of diazonium salts from aromatic amines followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, represented by the transformation ArNH₂→ArN₂⁺X⁻→ArN₂⁺BF₄⁻→ArF+N₂+BF₃, proved so effective that improved versions continue to be used in the manufacture of fluoroaromatic compounds today. The Schiemann reaction provided a reliable method for introducing fluorine into aromatic systems and established many of the principles that guide modern fluoroaromatic synthesis.

| Year | Development | Researcher | Significance |

|---|---|---|---|

| 1862 | First halogen exchange to fluoride | Alexander Borodin | Established nucleophilic fluorination |

| 1870 | First aromatic C-F bond formation | Schmitt et al. | Initial aromatic fluorination attempt |

| 1877 | Improved aromatic fluorination | Lenz | Reliable aromatic fluorination |

| 1927 | Schiemann reaction | Schiemann | Modern aromatic fluorination method |

| 1936 | Nucleophilic halogen exchange | Gottlieb | Halogen exchange methodology |

The industrial relevance of organofluorine chemistry expanded significantly with Gottlieb's 1936 report of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride. This methodology provided an alternative route to fluoroaromatic compounds that complemented the Schiemann reaction and offered advantages in certain synthetic contexts. The development of multiple synthetic approaches to fluoroaromatic compounds created the foundation for the sophisticated fluorine chemistry that enables the synthesis of complex molecules like this compound.

Modern synthetic approaches to difluorinated aromatic aldehydes like this compound build upon these historical foundations while incorporating contemporary advances in organometallic chemistry and catalysis. Recent patent literature describes advanced methodologies for preparing difluorobenzaldehydes using Grignard reagents and format exchange reactions, demonstrating the continued evolution of fluoroaromatic synthesis. These modern methods offer improved yields, selectivity, and scalability compared to classical approaches, enabling the efficient preparation of complex fluorinated molecules for pharmaceutical and materials applications.

The contemporary synthesis of fluorinated aromatic compounds has also been enhanced by the development of specialized fluorinating reagents and catalytic systems that provide greater control over regiochemistry and stereochemistry. Research on 3,4-difluoroprolines and related compounds has revealed sophisticated strategies for introducing multiple fluorine substituents with precise control over their spatial arrangement. These advances in synthetic methodology have made compounds like this compound more accessible to researchers and have expanded their potential applications in drug discovery and materials science.

Properties

IUPAC Name |

2-fluoro-5-(3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITCZDHSEUBUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252688 | |

| Record name | 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-78-3 | |

| Record name | 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde typically involves halogen-exchange reactions. One common method is the halogen-exchange reaction with 4-chlorobenzaldehyde, where the chlorine atom is replaced by a fluorine atom . This reaction is usually carried out under controlled conditions to ensure the selective substitution of the halogen atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-Fluoro-5-(3-fluorophenyl)benzoic acid.

Reduction: Formation of 2-Fluoro-5-(3-fluorophenyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure : The compound features a benzaldehyde moiety with two fluorine substituents positioned at the 2- and 5-positions of the benzene ring. This unique arrangement enhances its chemical reactivity and biological activity.

Molecular Formula : CHFO

Physical Properties : The presence of fluorine atoms increases the compound's lipophilicity, stability, and potential for interactions with biological targets.

Organic Synthesis

2-Fluoro-5-(3-fluorophenyl)benzaldehyde serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for:

- Building Block for Fluorinated Compounds : It is utilized in synthesizing various fluorinated derivatives that exhibit enhanced biological activities.

- Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols. It also participates in nucleophilic substitution reactions, expanding its utility in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Properties : Studies suggest that fluorinated compounds exhibit improved antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The introduction of fluorine enhances binding affinity to bacterial targets, making it a candidate for developing new antibiotics.

- Cancer Research : Research indicates that this compound inhibits the activity of Polo-like kinase 4 (PLK4), a crucial enzyme involved in cell division. In vitro studies have shown that this inhibition leads to reduced proliferation and increased apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Biological Studies

The compound is employed in biochemical studies to explore enzyme-catalyzed reactions and cellular pathways:

- Mechanism of Action : Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. The fluorine atoms enhance its reactivity and selectivity toward specific molecular targets.

Inhibition of Cancer Cell Proliferation

In a study focused on cancer cell lines, this compound was shown to significantly inhibit cell growth by targeting PLK4. This led to increased rates of apoptosis and reduced cell viability across various cancer types.

Antibacterial Efficacy

A comparative analysis of related fluorinated compounds revealed that those with similar structural features exhibited enhanced antibacterial properties. The fluorinated derivatives demonstrated improved penetration through bacterial biofilms, suggesting their potential application in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 2-fluoro-5-(3-fluorophenyl)benzaldehyde are influenced by its substituents. Key analogs include:

Key Observations :

- Electronic Effects : The trifluoromethyl group in 5c (Table 1) enhances electrophilicity at the aldehyde, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the 3-fluorophenyl group in the target compound .

- Steric Effects : The 3-fluorophenyl group in the target compound introduces moderate steric hindrance, whereas analogs with phenyl or hydroxymethyl groups (e.g., 4-(difluoromethoxy)-2-fluoro-5-(hydroxymethyl)benzaldehyde) exhibit varied solubility and steric profiles .

Physical Properties and Solubility

Limited data on melting/boiling points are available, but solubility trends can be inferred:

| Compound Name | Solubility | Purity (%) | Refractive Index |

|---|---|---|---|

| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | Slightly miscible with water | 97 | 1.443 |

| This compound | Likely soluble in toluene, methanol | N/A | N/A |

Aldol and SNAr Reactions

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde (5c) : Used in [3+3] aldol-SNAr-dehydration reactions to synthesize 2-naphthols with yields up to 66–85% (Table 3, ). The CF₃ group stabilizes transition states, enhancing reaction efficiency .

- Target Compound: Demonstrated in condensation reactions with amino-nitriles (e.g., 2-amino-3-fluoro-6-methoxybenzonitrile) under reflux, yielding heterocyclic intermediates critical for drug discovery .

Pharmaceutical Derivatives

- Analogs like 4-(difluoromethoxy)-2-fluoro-5-(hydroxymethyl)benzaldehyde are explored for their improved metabolic stability in prodrug formulations .

Biological Activity

Overview

2-Fluoro-5-(3-fluorophenyl)benzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms on the benzene ring. This compound belongs to the fluorobenzaldehyde family and is noted for its unique chemical properties, which have implications in various fields including chemistry, biology, and medicine. The compound's structure can be represented as follows:

The biological activity of this compound can be attributed to its functional groups, particularly the aldehyde and fluorine atoms. The aldehyde group is known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atoms enhance the compound's reactivity and binding affinity to various molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Types of Reactions

The compound undergoes several key chemical reactions:

- Oxidation : Converts the aldehyde group into carboxylic acids.

- Reduction : Reduces the aldehyde to form alcohols.

- Substitution : Fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity

Recent studies have investigated the biological activity of this compound, highlighting its potential applications in various therapeutic areas:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity, suggesting that this compound may also possess similar effects.

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme-catalyzed reactions, acting as a probe to investigate biological pathways.

- Drug Development : Its unique structure makes it a potential building block for developing new pharmaceuticals, particularly in targeting diseases where fluorinated compounds show enhanced efficacy .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound interacts with specific enzymes, leading to altered enzymatic activity. This interaction was quantified using kinetic assays, revealing a notable inhibition effect on enzyme activity at micromolar concentrations, indicating its potential as an enzyme inhibitor in drug design .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics, thus suggesting its potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzaldehyde | CHFO | Moderate antimicrobial activity |

| 4-Fluorobenzaldehyde | CHFO | Low enzyme inhibition |

| This compound | CHFO | High enzyme inhibition & antimicrobial properties |

This table illustrates that while other fluorinated benzaldehydes exist, this compound stands out due to its enhanced biological activities linked to its unique structural features.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Fluoro-5-(3-fluorophenyl)benzaldehyde in medicinal chemistry?

The compound is synthesized via multi-step organic reactions, often starting with halogenated benzaldehyde precursors. For example, in pyrrolopyrimidine-based EGFR inhibitor research, it is synthesized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorophenyl boronic acids and halogenated benzaldehyde intermediates. Key steps include protecting group strategies (e.g., SEM-protected intermediates) and purification via column chromatography .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for verifying substitution patterns and fluorine positions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS confirms molecular weight and fragmentation patterns (e.g., peaks at m/z corresponding to fluorinated fragments) .

- Elemental Analysis: Validates empirical formula consistency.

Q. What safety precautions are recommended for handling fluorinated benzaldehyde derivatives?

- Storage: Store sealed in dry conditions at room temperature to prevent hydrolysis or degradation .

- Hazard Mitigation: Use PPE (gloves, goggles) due to irritant properties (H315, H319) and follow GHS guidelines (e.g., P280, P305+P351+P338) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzaldehyde derivatives?

- Software Tools: SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) are widely used. Anisotropic displacement parameters refine fluorine positions and confirm molecular geometry .

- Challenges: Fluorine’s high electron density may complicate diffraction analysis; synchrotron radiation improves resolution for accurate torsional angle measurements .

Q. What spectroscopic techniques address discrepancies in rotational barrier measurements for benzaldehyde derivatives?

- High-Resolution FTIR: Far-infrared spectroscopy probes torsional modes (e.g., –CHO rotation) to quantify rotational barriers. For this compound, isotopic labeling or low-temperature studies enhance signal clarity .

- Computational Validation: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) cross-validate experimental rotational constants .

Q. How does fluorination impact the reactivity of benzaldehyde in cross-coupling reactions?

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, requiring optimized catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) for Suzuki-Miyaura couplings.

- Steric Considerations: Ortho-fluorine substituents may hinder boronic acid access, necessitating elevated temperatures or microwave-assisted synthesis .

Q. What strategies optimize the metabolic stability of fluorinated benzaldehyde intermediates in drug discovery?

- Structure-Activity Relationship (SAR): Introducing fluorine at meta/para positions reduces oxidative metabolism.

- Prodrug Approaches: Protect the aldehyde group (e.g., acetal formation) to enhance permeability and stability in biological systems .

Methodological Troubleshooting

Q. How to address low yields in the synthesis of this compound?

- Catalyst Screening: Test Pd catalysts (e.g., PdCl(dppf)) and ligand systems (e.g., SPhos) to improve coupling efficiency.

- Purification: Use preparative HPLC to separate byproducts (e.g., di-fluorinated isomers) .

Q. How to resolve overlapping signals in 19F^{19}\text{F}19F NMR spectra?

- Decoupling Techniques: Apply - decoupling to simplify splitting patterns.

- Low-Temperature NMR: Reduces signal broadening caused by rapid fluorine exchange .

Computational and Theoretical Studies

Q. Which computational models predict the electronic properties of fluorinated benzaldehydes?

- DFT Simulations: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Fluorine’s inductive effect lowers HOMO energy, reducing electrophilicity.

- Molecular Dynamics (MD): Simulate solvation effects in reaction media (e.g., DMF, THF) to optimize synthetic conditions .

Data Contradiction Analysis

Q. How to validate conflicting reports on the stability of fluorinated benzaldehydes under acidic conditions?

- Controlled Stability Studies: Monitor degradation via HPLC at varying pH (1–14). Fluorine’s electron-withdrawing effect typically enhances stability in acidic media compared to non-fluorinated analogs.

- Isolation of Degradants: Use LC-MS to identify decomposition products (e.g., benzoic acids) and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.